molecular formula C18H24N4O B2793604 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole CAS No. 2415623-17-3

5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B2793604
CAS No.: 2415623-17-3
M. Wt: 312.417
InChI Key: QWEGJARJFJUTMY-UHFFFAOYSA-N
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Description

The compound 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a structurally complex heterocyclic molecule featuring a 1,2,4-oxadiazole core. At position 3, it bears a propan-2-yl (isopropyl) group, while position 5 is substituted with a methyl group linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold bearing a phenyl substituent. The 1,2,4-oxadiazole ring is known for metabolic stability and π-stacking capabilities, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

5-[(5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13(2)18-19-17(23-20-18)12-21-8-14-10-22(11-15(14)9-21)16-6-4-3-5-7-16/h3-7,13-15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEGJARJFJUTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CC3CN(CC3C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydropyrrolo[3,4-c]pyrrole structure.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a nitrile oxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The oxadiazole moiety is known for its antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
  • Neuroprotective Effects : There is emerging evidence that suggests compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating neuroinflammatory pathways.

Biological Research Applications

  • Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it a valuable tool in biochemical research. It can be used to study enzyme kinetics and inhibition mechanisms, providing insights into metabolic pathways.
  • Receptor Binding Studies : Given its structural complexity, this compound may serve as a ligand in receptor binding studies, helping to elucidate receptor-ligand interactions critical for drug design.

Materials Science Applications

  • Organic Electronics : The unique electronic properties of the oxadiazole ring suggest potential applications in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings and advanced materials.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of oxadiazole derivatives on human breast cancer cells. The results indicated that the derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted at a prominent university explored the antimicrobial properties of various oxadiazole compounds, including the one discussed here. The findings revealed potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 3: Neuroprotective Mechanisms

A recent publication in Neuroscience Letters highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal death. The study demonstrated that these compounds could reduce reactive oxygen species (ROS) levels in neuronal cells.

Mechanism of Action

The mechanism of action of 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Applications
Target Compound Propan-2-yl ({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl) ~352.4* High lipophilicity, potential CNS activity
5-Acetonyl-3-phenyl-1,2,4-oxadiazole (2a, ) Phenyl Acetonyl 217.2 Intermediate for pyrimidine synthesis
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () 4-(Trifluoromethyl)phenyl 3-Cyclopropyl-1H-pyrazol-5-yl 346.3 Enhanced metabolic stability (CF₃ group)
5-(4-Methylphenyl)-3-(2-methylpropyl)-2-phenyl-...dione () 2-Methylpropyl 4-Methylphenyl ~393.4 Solid-state stability (X-ray confirmed)

*Estimated based on analogous structures.

Physicochemical and Electronic Properties

  • Lipophilicity (logP): The target compound’s bicyclic pyrrolo-pyrrole and isopropyl groups likely increase logP compared to simpler analogues like 2a (). The trifluoromethylphenyl group in ’s compound reduces logP slightly due to electronegativity but enhances membrane permeability .
  • Electron Density and Reactivity: The Colle-Salvetti correlation-energy formula () and Multiwfn software () predict that the electron-withdrawing oxadiazole core stabilizes the molecule’s electron density distribution, while the phenyl-pyrrolo-pyrrole moiety introduces localized charge variations. This contrasts with ’s compound, where the trifluoromethyl group creates a strong electron-deficient region .
  • Absolute Hardness (η): Using Parr and Pearson’s framework (), the target compound’s η is expected to be lower than analogues with electron-withdrawing groups (e.g., CF₃ in ), indicating higher polarizability and reactivity .

Biological Activity

5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a novel compound characterized by a complex structure that includes a pyrrolo[3,4-c]pyrrole core and an oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₂₄N₄O
Molecular Weight 312.4 g/mol
CAS Number 2415623-17-3

The compound's unique structure contributes to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves binding to specific enzymes and receptors that are pivotal in various biological pathways. This interaction can lead to modulation of enzyme activity and receptor signaling, which is crucial for its therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds related to the oxadiazole structure have demonstrated significant cytotoxicity against various cancer cell lines:

Cell LineIC₅₀ (µM)
PC-3 (Prostate Cancer)0.67
HCT116 (Colon Cancer)0.80
ACHN (Renal Cancer)0.87

These findings suggest that the oxadiazole moiety plays a critical role in enhancing anticancer activity .

Antimicrobial Activity

The antibacterial properties of similar oxadiazole derivatives have also been investigated. A study reported that certain pyrrole-ligated oxadiazoles exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria:

BacteriaMIC (µg/mL)
Escherichia coli< 2
Staphylococcus aureus< 4
Acinetobacter baumannii< 2

Such results indicate that structural modifications can significantly influence the antimicrobial efficacy of these compounds .

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation involving multiple cancer cell lines, derivatives of oxadiazoles were synthesized and tested for their growth inhibition capabilities. The study found that compounds with specific substituents on the oxadiazole ring exhibited enhanced cytotoxic effects compared to their counterparts without such modifications .

Case Study 2: Antimicrobial Screening

Another investigation focused on the synthesis of pyrrole-ligated oxadiazoles which were screened against common bacterial pathogens. The results demonstrated superior activity in compounds with branched alkyl groups, highlighting the importance of molecular structure in determining biological activity .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole?

  • Methodological Answer : The compound's synthesis typically involves multi-step heterocyclic reactions. Key steps include:
  • Cyclocondensation : Use diethyl oxalate and sodium hydride in toluene for core heterocycle formation, similar to methods for triazolo-thiadiazoles .
  • Solvent Optimization : Reflux in ethanol or DMF/MeCN mixtures (1:1) for intermediate purification, with strict temperature control (e.g., 80–100°C) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-DMF mixtures to isolate high-purity product .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., pyrrolidine protons at δ 2.5–3.5 ppm; oxadiazole C=O at ~160 ppm) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95% by diode-array detection) .
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1650 cm⁻¹ for oxadiazole) .

Q. What are the recommended reaction conditions to avoid side products during synthesis?

  • Methodological Answer :
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of pyrrolidine or oxadiazole moieties .
  • Controlled Stoichiometry : Maintain a 1:1 molar ratio of precursors (e.g., phenylisothiocyanate to pyrrolidine intermediates) to minimize dimerization .
  • Acid Catalysis : Use acetic acid (2–5 mol%) to accelerate cyclization while suppressing hydrolysis .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes like lanosterol 14-α-demethylase (PDB: 3LD6) or anaplastic lymphoma kinase (PDB: 2XP2) based on structural homology .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Set parameters: grid size = 20 ų, exhaustiveness = 20 .
  • Validation : Compare binding energies (ΔG ≤ −7 kcal/mol) and ligand poses with known inhibitors (e.g., fluconazole for 3LD6) .

Q. How can researchers resolve contradictions between in silico predictions and experimental pharmacological data?

  • Methodological Answer :
  • Data Triangulation : Cross-validate docking results with enzyme inhibition assays (e.g., CYP51 activity for antifungal effects) .
  • Solubility Adjustments : Test compound solubility in DMSO/PBS mixtures to ensure bioavailability in cell-based assays .
  • Metabolite Screening : Use LC-MS to identify oxidative metabolites that may alter activity in vitro .

Q. What strategies are effective for analyzing the compound's pharmacokinetics in preclinical models?

  • Methodological Answer :
  • ADME Profiling :
  • Absorption : Caco-2 cell permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .
  • Pharmacokinetic Modeling : Use WinNonlin for non-compartmental analysis of plasma concentration-time curves .

Q. How can X-ray crystallography aid in resolving structural ambiguities?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from ethanol/water (9:1) to obtain single crystals .
  • Data Collection : Perform at 296 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXTL (R factor < 0.05) .
  • Validation : Compare bond lengths/angles with DFT-optimized structures (e.g., C–C bonds: 1.52–1.54 Å) .

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